Ganglioside GD2 Mixture (ammonium salt)
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Overview
Description
Ganglioside GD2 Mixture (ammonium salt) is a glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is frequently expressed on tumor cells of neuroectodermal origin, including neuroblastomas . This compound is part of the broader glycosphingolipid family, which plays a crucial role in cell signaling and membrane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gangliosides, including Ganglioside GD2, involves sequential glycosylation and sialylation steps. These steps occur in the endoplasmic reticulum and Golgi apparatus . The process typically starts with the formation of lactosylceramide, which is then glycosylated and sialylated to form various gangliosides .
Industrial Production Methods
Industrial production of Ganglioside GD2 Mixture (ammonium salt) often involves extraction from natural sources, such as bovine brain tissue. The extracted gangliosides are then purified using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ganglioside GD2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ceramide portion of the molecule.
Reduction: This reaction can affect the sialic acid residues.
Substitution: This reaction can occur at the glycosidic linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosylation reagents .
Major Products Formed
The major products formed from these reactions include modified gangliosides with altered ceramide or sialic acid structures .
Scientific Research Applications
Ganglioside GD2 Mixture (ammonium salt) has numerous scientific research applications:
Cancer Research: It is frequently expressed on tumor cells, making it a target for cancer immunotherapy.
Neurobiology: It plays a role in neuronal development and cell signaling.
Immunology: It is involved in modulating immune responses and can act as an immune checkpoint.
Diagnostic Tools: It is used in diagnostic assays for neuroblastomas and other cancers.
Mechanism of Action
Ganglioside GD2 exerts its effects by interacting with cell surface receptors and modulating signal transduction pathways. It can enhance cell survival and invasion in cancer cells and contribute to T-cell dysfunction . The binding of antibodies to Ganglioside GD2 can lead to immune-independent cell death mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ganglioside GM1: Another glycosphingolipid involved in neuronal development and cell signaling.
Ganglioside GD3: A precursor to Ganglioside GD2, involved in cell proliferation and apoptosis.
Uniqueness
Ganglioside GD2 is unique due to its specific expression on neuroectodermal tumor cells and its role in cancer immunotherapy . Its ability to modulate immune responses and act as an immune checkpoint sets it apart from other gangliosides .
Properties
Molecular Formula |
C78H144N6O34 |
---|---|
Molecular Weight |
1710.0 g/mol |
IUPAC Name |
diazanium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C78H138N4O34.2H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-56(95)82-47(48(91)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)43-107-73-65(101)64(100)67(54(41-86)109-73)111-74-66(102)71(68(55(42-87)110-74)112-72-59(81-46(5)90)63(99)61(97)52(39-84)108-72)116-78(76(105)106)37-50(93)58(80-45(4)89)70(115-78)62(98)53(40-85)113-77(75(103)104)36-49(92)57(79-44(3)88)69(114-77)60(96)51(94)38-83;;/h32,34,47-55,57-74,83-87,91-94,96-102H,6-31,33,35-43H2,1-5H3,(H,79,88)(H,80,89)(H,81,90)(H,82,95)(H,103,104)(H,105,106);2*1H3/b34-32+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,57+,58+,59+,60+,61-,62+,63+,64+,65+,66+,67+,68-,69+,70+,71+,72-,73+,74-,77+,78-;;/m0../s1 |
InChI Key |
YRCWXRNEIKSMEW-CXKRSHBKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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